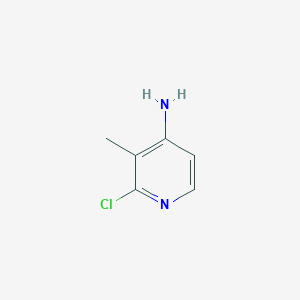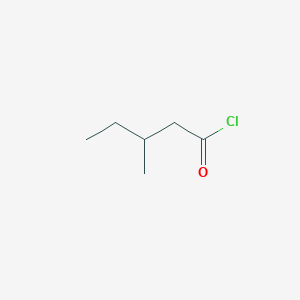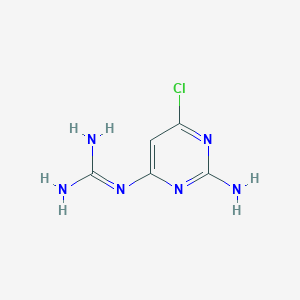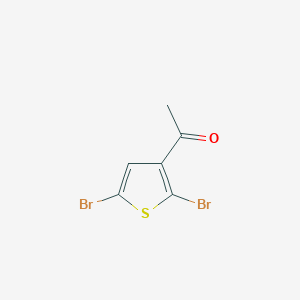
2,6-Dichloroquinazoline
Overview
Description
2,6-Dichloroquinazoline is a chemical compound with the linear formula C8H4Cl2N2 . It is a pale-yellow to yellow-brown solid . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloroquinazoline is characterized by a linear formula of C8H4Cl2N2 . The molecular weight of this compound is 199.04 . The InChI code for this compound is 1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H .
Physical And Chemical Properties Analysis
2,6-Dichloroquinazoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 199.04 . The compound is stored at a temperature of 2-8°C .
Scientific Research Applications
Application 1: Quantitative Analysis of Tranexamic Acid
- Summary of the Application : 2,6-Dichloroquinazoline has been used as a chromogenic reagent for the estimation of amine-containing drugs . In this particular study, it was used for the quantitative analysis of Tranexamic Acid (TA), an anti-fibrinolytic medication .
- Methods of Application or Experimental Procedures : The coupling of 2,6-dichloroquinone-4-chlorimide (DCQ) with tranexamic acid (TA) resulted in a greenish-brown colored complex which absorbed at λ max = 670 nm . The color intensity of the coupling product changes with time, and the kinetics of this absorbance variation were studied as a function of time at room temperature . Four kinetic methods were conducted and the corresponding calibration curves were constructed .
Application 2: Metal-Catalyzed Cross-Coupling Reactions
- Summary of the Application : Halogenated quinazolinones and their quinazoline derivatives, such as 2,6-Dichloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application or Experimental Procedures : The halogenated quinazolinones and their quinazoline derivatives are used to generate novel polysubstituted derivatives . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .
- Results or Outcomes : The resulting compounds were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .
Application 4: Synthesis of Quinazolinones
- Summary of the Application : The development of protocols for synthesizing quinazolinones using biocompatible catalysts in aqueous medium will help to resolve the difficulties of using green and sustainable chemistry for their synthesis .
- Methods of Application or Experimental Procedures : In this study, I2 in coordination with electrochemical synthesis induced a C–H oxidation reaction . This method is reported when using water as the environmentally friendly solvent to access a broad range of quinazolinones at room temperature .
- Results or Outcomes : The reaction mechanism strongly showed that I2 cooperates electrochemically promoted the oxidation of alcohols, then effectively cyclizing amides to various quinazolinones .
Application 5: Antiproliferative Activity Against Human Cancer Cell Lines
- Summary of the Application : A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized and biologically evaluated for their antiproliferative activity against four human cancer cell lines (Eca-109, A549, PC-3 and MGC-803) .
- Methods of Application or Experimental Procedures : The specific methods of synthesis and evaluation are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
The safety information for 2,6-Dichloroquinazoline indicates that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 2,6-Dichloroquinazoline were not found, quinazoline derivatives are a subject of ongoing research due to their wide range of pharmacological activities . Further studies could focus on exploring the potential applications of 2,6-Dichloroquinazoline in various fields, particularly in medicinal chemistry.
properties
IUPAC Name |
2,6-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRATUNPMHQSOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497141 | |
| Record name | 2,6-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinazoline | |
CAS RN |
67092-18-6 | |
| Record name | 2,6-Dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














